1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid
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Overview
Description
1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Chemical Reactions Analysis
1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified quinazoline derivatives with altered functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules with potential therapeutic properties . In biology, it has been studied for its potential as an antiviral, anticancer, and anti-inflammatory agent . In medicine, it is being investigated for its potential to inhibit specific enzymes and receptors involved in various diseases . Additionally, it has applications in the pharmaceutical industry as a precursor for the development of new drugs .
Mechanism of Action
The mechanism of action of 1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biological processes . For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and inflammation . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid can be compared with other similar compounds, such as other quinazoline derivatives and pyrrolidine-based compounds. Similar compounds include 2-thio-[1,2,4]triazolo[1,5-c]quinazoline derivatives and pyrrolidine-2,5-diones . What sets this compound apart is its unique combination of the trifluoromethyl group and the quinazoline core, which imparts distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)13-18-9-5-2-1-4-8(9)11(19-13)20-7-3-6-10(20)12(21)22/h1-2,4-5,10H,3,6-7H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUJYIKOZJYCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=NC3=CC=CC=C32)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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